Benzyl 3-hydroxypyrrolidine-1-carboxylate is a chemical compound recognized for its structural and functional significance in organic chemistry and medicinal applications. It is categorized as an amino acid derivative, specifically an ester of 3-hydroxypyrrolidine-1-carboxylic acid. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules.
Benzyl 3-hydroxypyrrolidine-1-carboxylate belongs to the class of compounds known as pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. Its systematic name reflects its structure, which includes a benzyl group and a hydroxypyrrolidine moiety.
The synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine with benzyl chloroformate under controlled conditions. One common method includes:
The yield of this synthesis can reach up to 92%, indicating a highly efficient process. The use of dichloromethane as a solvent facilitates the reaction while minimizing side reactions.
Benzyl 3-hydroxypyrrolidine-1-carboxylate has a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of approximately 221.25 g/mol. The structure features:
The InChI key for this compound is provided as follows: InChI=1S/C12H15NO2/c14-12(15)10-6-5-9(13)7-11(10)8-4-3-2-1/h5-6,9,11,13H,1-4H2,(H,14,15)
.
Benzyl 3-hydroxypyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for further functionalization and development of new derivatives .
The mechanism by which Benzyl 3-hydroxypyrrolidine-1-carboxylate exerts its effects primarily relates to its role as an intermediate in synthesizing pharmacologically active compounds. It may influence biological pathways by acting on neurotransmitter systems or serving as a precursor for calcium channel blockers and antibiotics .
Benzyl 3-hydroxypyrrolidine-1-carboxylate typically appears as a clear oil or viscous liquid at room temperature. Specific physical properties include:
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of the hydroxyl group. It reacts readily with strong acids or bases during hydrolysis or other chemical transformations .
Benzyl 3-hydroxypyrrolidine-1-carboxylate has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4